molecular formula C15H12BrNO2 B5794707 2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile

2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile

Katalognummer: B5794707
Molekulargewicht: 318.16 g/mol
InChI-Schlüssel: LYDMHOVHOOXGRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile, also known as BMS-986205, is a small molecule inhibitor that has gained interest in recent years due to its potential therapeutic applications. This compound belongs to the class of benzyl ether nitriles and has been found to exhibit potent activity against a variety of targets, including immune checkpoints, kinases, and G protein-coupled receptors.

Wirkmechanismus

2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile exerts its effects through multiple mechanisms, depending on the target being inhibited. As an immune checkpoint inhibitor, this compound blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2, leading to enhanced T cell activation and anti-tumor immune response. As a kinase inhibitor, this compound targets specific kinases involved in cancer cell proliferation and survival. As a G protein-coupled receptor inhibitor, this compound modulates signaling pathways involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target being inhibited. In cancer, this compound has been found to induce T cell activation and proliferation, leading to enhanced anti-tumor immune response. In autoimmune disorders, this compound has been shown to reduce T cell activation and cytokine production, leading to reduced inflammation. In infectious diseases, this compound has been found to inhibit viral replication and reduce viral load.

Vorteile Und Einschränkungen Für Laborexperimente

2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile has several advantages for use in lab experiments, including its potent activity against a variety of targets, its relatively low toxicity, and its ability to be administered orally. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.

Zukünftige Richtungen

There are several future directions for research on 2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile. One potential area of study is the development of combination therapies involving this compound and other immunotherapies, such as anti-PD-1 and anti-CTLA-4 antibodies, for the treatment of cancer. Another potential area of study is the use of this compound in combination with other small molecule inhibitors for the treatment of autoimmune disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and to identify additional targets for this compound.

Synthesemethoden

The synthesis of 2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile involves several steps, starting with the reaction of 4-bromo-2-(hydroxymethyl)phenol with benzyl bromide in the presence of potassium carbonate to form 2-{[4-bromo-2-(benzyloxy)phenyl]methyl}phenol. This intermediate is then reacted with cyanogen bromide to form 2-{[4-bromo-2-(benzyloxy)phenyl]methyl}benzonitrile, which is subsequently deprotected using hydrogenation to yield the final product, this compound.

Wissenschaftliche Forschungsanwendungen

2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. In cancer, this compound has shown promising results as an immune checkpoint inhibitor, particularly in combination with other immunotherapies such as anti-PD-1 and anti-CTLA-4 antibodies. In autoimmune disorders, this compound has been found to modulate the activity of T cells and reduce inflammation. In infectious diseases, this compound has been studied for its potential to inhibit viral replication and reduce viral load.

Eigenschaften

IUPAC Name

2-[[4-bromo-2-(hydroxymethyl)phenoxy]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c16-14-5-6-15(13(7-14)9-18)19-10-12-4-2-1-3-11(12)8-17/h1-7,18H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDMHOVHOOXGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.